2-Bromo-3-methylphenol
Overview
Description
Synthesis Analysis
The synthesis of bromophenols, including those structurally related to 2-Bromo-3-methylphenol, often involves oxidative bromination or palladium-catalyzed reactions. For example, the synthesis of 2-Bromo-4-methylphenol was achieved through oxidative bromination at low temperature, achieving a high yield and characterized by IR and NMR spectroscopy, indicating similar conditions may be applicable for the synthesis of 2-Bromo-3-methylphenol (Ren Qun-xiang, 2004). Additionally, regioselective synthesis methods have been developed for bromophenols, demonstrating the feasibility of targeted synthetic approaches for specific bromophenol derivatives (Haoquan Li et al., 2014).
Molecular Structure Analysis
The molecular structure of bromophenols, including derivatives like 2-Bromo-3-methylphenol, has been extensively analyzed using techniques such as spectroscopy, X-ray diffraction, and density functional theory (DFT). These studies provide insights into the compound's geometry, electronic properties, and intermolecular interactions, which are crucial for understanding its reactivity and potential applications. For instance, spectroscopic and X-ray diffraction analyses have been used to characterize bromophenol compounds, revealing details about their molecular geometry and intermolecular contacts (Z. Demircioğlu et al., 2019).
Chemical Reactions and Properties
Bromophenols participate in various chemical reactions, reflecting their reactive bromine atom and phenolic hydroxyl group. These reactions include nucleophilic aromatic substitution (SNAr), palladium-catalyzed coupling, and reactions forming benzodioxepinones or benzofurans, offering pathways to synthesize complex molecules for pharmaceutical and material science applications. The chemical properties of bromophenols, such as their ability to undergo oxidative bromination and palladium-catalyzed carbonylation, highlight their versatility in organic synthesis (Youshao Tu et al., 2023).
Physical Properties Analysis
The physical properties of bromophenols are influenced by their molecular structure. Although specific data on 2-Bromo-3-methylphenol were not found, studies on similar bromophenols suggest that these compounds typically exhibit solid-state at room temperature, with specific melting points and solubility characteristics influenced by the bromine and hydroxyl groups. These properties are essential for determining the compound's applicability in various solvents and conditions.
Chemical Properties Analysis
The chemical properties of bromophenols, including reactivity and stability, are significantly affected by the presence of the bromine atom and the phenolic OH group. These groups enable bromophenols to act as electrophiles or nucleophiles in chemical reactions, participate in hydrogen bonding, and exhibit antioxidant properties due to their phenolic structure. Studies on bromophenol derivatives demonstrate their potent antioxidant activities and their interactions with enzymes, suggesting potential biological relevance and applications in developing inhibitors for enzymes like acetylcholinesterase and carbonic anhydrase (Çetin Bayrak et al., 2019).
Scientific Research Applications
1. Food Industry Applications
2-Bromo-4-methylphenol has been identified in the context of food industry applications. For instance, Mills et al. (1997) reported its presence in brine-salted Gouda cheese, attributing a chemical taint to this compound. The study suggested that 2-Bromo-4-methylphenol could be generated from precursors like 4-methylphenol and active bromine in the presence of UV light or sodium hypochlorite (Mills et al., 1997).
2. Synthetic Chemistry
In synthetic chemistry, 2-Bromo-4-methylphenol has been synthesized for various applications. Ren Qun-xiang (2004) described the synthesis of this compound from 4-methylphenol by oxidative bromination at low temperatures, achieving a high yield. This suggests its potential utility in various chemical syntheses (Ren Qun-xiang, 2004).
3. Marine Biology and Natural Products
In marine biology, Xu et al. (2003) explored bromophenols, including compounds related to 2-Bromo-3-methylphenol, in the marine alga Rhodomela confervoides. These compounds displayed antibacterial properties, suggesting their potential application in the development of new antibacterial agents (Xu et al., 2003).
4. Analytical Chemistry and Wine Industry
2-Bromo-4-methylphenol was identified as a compound responsible for an off-flavor in wines, as studied by Barbe et al. (2014). This indicates its importance in the analytical chemistry of food and beverages, particularly in understanding and preventing undesirable flavors in products (Barbe et al., 2014).
5. Pharmaceutical Research
While not directly related to 2-Bromo-3-methylphenol, related bromophenol derivatives have been investigated for their potential medicinal properties. For example, research on bromophenol derivatives from the red alga Rhodomela confervoides has shown potential anticancer and antibacterial activities, indicating the broader potential of bromophenol compounds in pharmaceutical research (Zhao et al., 2004).
Safety And Hazards
properties
IUPAC Name |
2-bromo-3-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c1-5-3-2-4-6(9)7(5)8/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGNLEZLTOVJLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295268 | |
Record name | 2-bromo-3-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10295268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methylphenol | |
CAS RN |
22061-78-5 | |
Record name | 22061-78-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100895 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-3-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10295268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-3-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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